4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3 |
InChI Key |
XOUBBEPXTQGBFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C(C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to nucleophilic substitution reactions to introduce the cyclopropyl(methyl)amino group . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
Scientific Research Applications
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and cyclopropyl(methyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Carbaldehyde Reactivity and Functionalization
The 5-carbaldehyde group enables diverse reactions, such as:
- Condensation with thiols: Used to synthesize thieno[2,3-d]pyrimidines (e.g., reaction with methyl 2-mercaptoacetate) .
- Reduction to methanol derivatives: Observed in rosuvastatin impurities (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-methanol) .
Comparison with Non-Carbaldehyde Analogs:
- 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 57564-94-0): Lacks the carbaldehyde but includes a methylthio group, reducing electrophilicity and altering hydrogen-bonding capacity .
Hydrogen Bonding and Crystallography
The carbaldehyde group participates in hydrogen bonding, influencing crystal packing. For example:
- Etter’s graph set analysis : Carbaldehyde-containing pyrimidines often form C=O···H-N motifs, whereas methylthio or chloro analogs rely on weaker van der Waals interactions .
- Rosuvastatin intermediates: The carbaldehyde in 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde forms stable hydrates, affecting purification .
Biological Activity
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro group and a cyclopropylmethyl amino substituent, which contribute to its pharmacological properties.
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 199.65 g/mol
- SMILES Notation : Clc1ncnc(NCC2CC2)c1C=O
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of this compound in comparison to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.12 | Etoposide | 0.25 |
| A549 | 0.03 | Cisplatin | 0.15 |
| Colo-205 | 0.01 | Doxorubicin | 0.10 |
These results indicate that the compound demonstrates potent anticancer activity, especially against lung and breast cancer cell lines.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. The compound was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The following data illustrates its efficacy in COX inhibition:
| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| 4-Chloro... | 0.04 | Celecoxib | 0.04 |
This indicates that the compound possesses comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| K. pneumoniae | 128 |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted by Sabita et al. utilized MTT assays to evaluate the cytotoxic effects of various pyrimidine derivatives, including our compound of interest, against multiple cancer cell lines, confirming its significant anticancer properties .
- Anti-inflammatory Mechanism : Research published in RSC Advances revealed that substituted pyrimidines could effectively suppress COX-2 activity, with our compound showing similar inhibition profiles .
- Antimicrobial Efficacy : A comprehensive study highlighted the antimicrobial properties of pyrimidine derivatives, indicating that modifications to the structure can enhance efficacy against specific bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
